4-Phenylpyrimidine-2-carboxylic acid
Overview
Description
4-Phenylpyrimidine-2-carboxylic acid, with the chemical formula C₁₁H₈N₂O₂ , is an aromatic heterocyclic compound. It contains two nitrogen atoms at positions 1 and 3 of the six-membered pyrimidine ring. This compound exists as a solid and is typically stored in an inert atmosphere at temperatures between 2°C and 8°C. Its IUPAC name is 4-phenyl-2-pyrimidinecarboxylic acid .
Synthesis Analysis
Various methods have been reported for the synthesis of pyrimidines. One such approach involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .
Molecular Structure Analysis
Chemical Reactions Analysis
The synthesis of pyrimidines involves various methods, including oxidative annulation and activation of acetophenone-formamide conjugates. These reactions lead to the formation of diverse pyrimidine derivatives with potential pharmacological effects .
Physical and Chemical Properties Analysis
Scientific Research Applications
Luminescent Properties and Frameworks
4-Phenylpyrimidine-2-carboxylic acid demonstrates significant potential in the field of luminescent materials. Research indicates that lanthanide frameworks synthesized with this compound show characteristic red or green emission, attributed to Eu3+ and Tb3+ ions. These materials have applications in the development of new luminescent devices due to their unique photoluminescence behavior (Jia et al., 2014).
Liquid Crystal Characteristics
The compound's derivatives have been studied for their liquid-crystal characteristics. Aryl esters of this compound exhibit nematic liquid crystal properties with a stable mesophase. This suggests potential uses in the field of liquid crystal displays and other related technologies (Mikhaleva et al., 1986).
Antimicrobial Applications
Some derivatives of this compound have shown promising antimicrobial properties. For example, certain mercapto-and aminopyrimidine derivatives have been effective against pathogenic microorganisms, indicating potential applications in the development of new antimicrobial agents (El-kerdawy et al., 1990).
Synthesis of Pyrimidine Derivatives
The synthesis of novel pyrimidine derivatives from this compound has been an area of research interest. These derivatives are significant due to their potential applications in various fields, including medicinal chemistry and materials science (Brown & Waring, 1977).
Potential in Nonlinear Optics
This compound derivatives have shown promise in the field of nonlinear optics (NLO). The NLO properties of these compounds are larger compared to standard molecules, which suggests their potential use in optoelectronic applications (Hussain et al., 2020).
Mechanism of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators, including prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. Numerous pyrimidines exhibit potent anti-inflammatory effects .
Safety and Hazards
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Future Directions
Properties
IUPAC Name |
4-phenylpyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGSNIRNGQVKJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503351 | |
Record name | 4-Phenylpyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74647-39-5 | |
Record name | 4-Phenylpyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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